molecular formula C9H10N2O B13430446 2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile

2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile

Cat. No.: B13430446
M. Wt: 162.19 g/mol
InChI Key: HZAQJWSYAVRHPY-UHFFFAOYSA-N
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Description

2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile is a heterocyclic compound that features a pyridine ring with an ethyl group and a nitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile typically involves the reaction of ethyl acetoacetate with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides.

Major Products

    Oxidation: Formation of 2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetic acid.

    Reduction: Formation of 2-(1-Ethyl-6-amino-1,6-dihydro-3-pyridyl)acetonitrile.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile
  • 2-(1-Propyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile
  • 2-(1-Butyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile

Uniqueness

2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile is unique due to its specific ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Biological Activity

2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate acetonitrile precursors. The specific synthetic pathways can vary, but they often include steps that modify the pyridine ring to enhance biological activity. For example, modifications to the ethyl and oxo groups can significantly affect the compound's pharmacological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains. A study highlighted that certain pyridine derivatives demonstrated significant antibacterial activity, suggesting that similar compounds could possess comparable effects .

Anticancer Activity

Emerging evidence suggests that compounds with similar structures may exhibit anticancer properties. For instance, certain ethanoanthracenes were reported to have strong antiproliferative effects against cancer cell lines . Although specific data on this compound is sparse, its structural analogs indicate potential efficacy in cancer treatment.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

Compound Biological Activity IC50 (µM) Reference
Ethanoanthracene DerivativeAntiproliferative<10
Substituted Pyrazole DerivativeAnti-inflammatoryVaries
Pyridine DerivativeAntibacterialVaries

These findings underscore the importance of structural modifications in enhancing the biological activity of pyridine derivatives.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-(1-ethyl-6-oxopyridin-3-yl)acetonitrile

InChI

InChI=1S/C9H10N2O/c1-2-11-7-8(5-6-10)3-4-9(11)12/h3-4,7H,2,5H2,1H3

InChI Key

HZAQJWSYAVRHPY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=CC1=O)CC#N

Origin of Product

United States

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